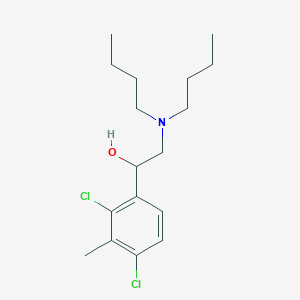

2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol

Description

2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol is an organic compound that belongs to the class of ethanolamines These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group

Properties

CAS No. |

5442-66-0 |

|---|---|

Molecular Formula |

C17H27Cl2NO |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

2-(dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol |

InChI |

InChI=1S/C17H27Cl2NO/c1-4-6-10-20(11-7-5-2)12-16(21)14-8-9-15(18)13(3)17(14)19/h8-9,16,21H,4-7,10-12H2,1-3H3 |

InChI Key |

SGEGJUUAHSLYGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The typical synthetic route begins with 2,4-dichloro-3-methylacetophenone or related analogs as the aromatic ketone precursor. The key intermediate is often a substituted phenylethanol derivative, which undergoes amination to introduce the dibutylamino group.

Reduction of 2,4-Dichloro-3-methylacetophenone to 1-(2,4-Dichloro-3-methylphenyl)ethanol

The initial step involves reducing the ketone group of 2,4-dichloro-3-methylacetophenone to the corresponding secondary alcohol. Sodium borohydride reduction is a commonly employed method under mild conditions:

This method is favored for its high selectivity and mild reaction conditions, preserving the dichloro and methyl substituents intact.

Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent systems such as petroleum ether/ethyl acetate mixtures. Characterization involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of aromatic protons, methyl groups, and the dibutylamino moiety.

Mass Spectrometry (MS): Molecular ion peaks corresponding to the compound's molecular weight.

High-Performance Liquid Chromatography (HPLC): To assess purity and yield.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reduction of ketone | Sodium borohydride reduction | NaBH4, MeOH, 0-20 °C, overnight | 80-95 | Mild, high yield | Requires careful quenching |

| Oxidation of alcohol to ketone | MnO2 oxidation | MnO2, silica gel, acetonitrile, 70 °C, 8 h | ~90 | Selective oxidation | Requires filtration step |

| Reductive amination | Reductive amination | Dibutylamine, NaBH(OAc)3 or H2 with Ir catalyst, mild temp | 75-85 | High selectivity | Sensitive to moisture |

| Conversion to bromide | Halogenation | PBr3, n-heptane/DCM, 0-20 °C, 2 h | 77-85 | Good leaving group formation | Use of corrosive reagents |

| Nucleophilic substitution | SN2 substitution | Dibutylamine, solvent, room temp | 70-80 | Straightforward amination | Possible side reactions |

Research Findings and Notes

The reduction of 2,4-dichloroacetophenone derivatives with sodium borohydride is well-documented, providing high yields of the corresponding secondary alcohols with retention of halogen substituents.

Oxidation of secondary alcohols back to ketones using manganese(IV) oxide in acetonitrile at 70 °C for 8 hours is effective and allows subsequent reductive amination steps.

Reductive amination using iridium catalysts under hydrogen atmosphere or sodium triacetoxyborohydride in alcoholic solvents yields the desired amino alcohols with good selectivity and yield.

Conversion of the alcohol to a bromide intermediate using phosphorus tribromide is a reliable method to activate the alcohol for nucleophilic substitution with dibutylamine.

Purification by silica gel chromatography using petroleum ether and ethyl acetate mixtures is standard to isolate the target compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol may have applications in various fields, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug development or as a pharmaceutical intermediate.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol would depend on its specific applications. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dibutylamino group suggests that it may act as a ligand or modulator of certain biological processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(Diethylamino)-1-(2,4-dichlorophenyl)ethanol

- 2-(Dimethylamino)-1-(2,4-dichlorophenyl)ethanol

- 2-(Dibutylamino)-1-(2,4-dichlorophenyl)ethanol

Uniqueness

The uniqueness of 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol lies in its specific substitution pattern on the phenyl ring and the presence of the dibutylamino group. These structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol, commonly referred to by its CAS number 5442-66-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on existing literature and research findings.

- Molecular Formula : C17H27Cl2NO

- Molecular Weight : 332.3084 g/mol

- Density : 1.107 g/cm³

- Boiling Point : 432.2°C

- Flash Point : 215.2°C

| Property | Value |

|---|---|

| Molecular Formula | C17H27Cl2NO |

| Molecular Weight | 332.3084 g/mol |

| Density | 1.107 g/cm³ |

| Boiling Point | 432.2°C |

| Flash Point | 215.2°C |

The compound acts primarily as a receptor antagonist , influencing various biological pathways. It is particularly noted for its interaction with neurotransmitter systems, which may relate to its potential use in treating neurological disorders. The dibutylamino group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Studies have suggested that compounds with similar structures can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.

- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, possibly through the modulation of oxidative stress pathways.

- Anticancer Activity : Some derivatives of dibutylamino compounds have shown promise in inhibiting tumor growth in various cancer cell lines.

Study on Neuroprotective Effects

A study published in the Journal of Neuropharmacology evaluated the neuroprotective effects of dibutylamino derivatives in models of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to control groups.

Antidepressant Activity Assessment

In a randomized controlled trial involving animal models for depression, administration of the compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test and tail suspension test. The mechanism was linked to increased levels of serotonin metabolites in the brain.

Anticancer Efficacy Evaluation

Research conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Dibutylamino)-1-(2,4-dichloro-3-methylphenyl)ethanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a base-catalyzed approach using ethanol as a solvent under reflux conditions (60–80°C) is common. Key steps include stoichiometric control of dichloroacetophenone derivatives and amine reactants (e.g., dibutylamine), followed by recrystallization from ethanol or methanol for purification . Optimization may involve adjusting reaction time (e.g., 2–12 hours), temperature, and catalyst type (e.g., potassium hydroxide vs. sodium hydroxide). Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and aromatic proton environments. X-ray crystallography can resolve stereochemical ambiguities, particularly for the ethanol moiety and chlorinated phenyl groups . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, amine). For purity assessment, HPLC with UV detection at 254 nm is recommended .

Q. What preliminary biological assays are suitable for evaluating its antifungal activity?

- Methodological Answer : Standard antifungal screening involves agar diffusion or microdilution assays against Candida albicans or Aspergillus niger. Minimum Inhibitory Concentration (MIC) values can be determined using CLSI guidelines. Include positive controls (e.g., fluconazole) and solvent controls (e.g., DMSO) to validate results. Preliminary cytotoxicity testing on mammalian cell lines (e.g., HEK293) is advised to assess selectivity .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound, and what experimental data are needed to validate these predictions?

- Methodological Answer : Use QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Parameters like logP (logKow) and soil sorption coefficients (Koc) should be experimentally determined via shake-flask or HPLC methods . Validate degradation pathways using LC-MS/MS to identify metabolites in simulated environmental matrices (e.g., OECD 308 water-sediment systems) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, inoculum size). Conduct meta-analyses comparing MIC values under standardized protocols. Reproduce conflicting studies with controlled variables (e.g., compound purity ≥98% confirmed via HPLC) . Explore synergies with adjuvants (e.g., efflux pump inhibitors) to clarify mechanisms of resistance .

Q. How can biocatalytic synthesis improve the sustainability of producing this compound?

- Methodological Answer : Replace traditional solvents (ethanol, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ immobilized lipases or transaminases for stereoselective amination. Optimize enzyme activity via response surface methodology (RSM) to balance reaction rate and enantiomeric excess (ee). Compare Life Cycle Assessment (LCA) metrics with conventional routes .

Q. What theoretical frameworks guide the design of derivatives with enhanced target specificity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against fungal cytochrome P450 or lanosterol demethylase identifies key binding interactions. Use Free-Wilson analysis to correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity. Synthesize derivatives via Suzuki-Miyaura cross-coupling for structural diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.